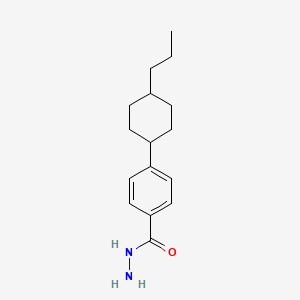

4-(4-propylcyclohexyl)benzohydrazide

Description

Properties

IUPAC Name |

4-(4-propylcyclohexyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(19)18-17/h8-13H,2-7,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXPKZQHVNUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that hydrazides and their derivatives, including 4-(4-propylcyclohexyl)benzohydrazide, exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, showing effective inhibition of bacterial growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Studies have explored the anticancer potential of hydrazide derivatives. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways. The selectivity of these compounds towards different cancer types is an area of ongoing research, with preliminary results suggesting that this compound may selectively target certain cancer cells while sparing normal cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and ALS (Amyotrophic Lateral Sclerosis). It appears to modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases. Animal studies have shown promising results in enhancing survival rates and improving motor functions .

Agricultural Applications

Fungicidal Activity

Recent research highlights the fungicidal properties of hydrazide derivatives against phytopathogenic fungi. This compound has demonstrated efficacy in inhibiting the growth of various fungi that affect crops, making it a candidate for agricultural fungicides. The compound's low phytotoxicity towards crop seeds further supports its potential use in sustainable agriculture .

Plant Growth Promotion

In addition to its antifungal properties, certain hydrazides have been reported to promote plant growth by enhancing seed germination and root development. This dual action makes them valuable for integrated pest management strategies that aim to reduce chemical inputs while improving crop yields .

Materials Science

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into its use as a plasticizer or modifier in polymer formulations is ongoing, with initial findings suggesting improved performance characteristics in thermoplastics and elastomers .

Nanomaterials Development

The compound has potential applications in the synthesis of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents, making it a subject of interest in pharmaceutical formulations .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzohydrazide Derivatives

Anticancer Activity

- Benzimidazole-Hydrazone Hybrids: Compounds 5a and 5b () demonstrated cytotoxicity against human lung adenocarcinoma with IC50 = 0.0316 µM, outperforming cisplatin (IC50 = 0.045–0.052 µM). The chloro and nitro substituents enhanced DNA intercalation and topoisomerase inhibition .

- Oxadiazole Derivatives : Compound 78 () showed 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthine, attributed to its oxadiazole and hydrazone moieties enhancing electron-withdrawing effects .

Table 2: Cytotoxicity of Benzohydrazide Derivatives

Enzyme Inhibition

- Urease Inhibition : Compound 14 () exhibited potent urease inhibition (IC50 = 2.1 µM), with the tert-butyl group enhancing hydrophobic interactions in the enzyme active site .

- β-Glucuronidase Inhibition : Flavone-oxadiazole hybrids () showed IC50 values < 10 µM, driven by π-π interactions between the chromen-4-one core and catalytic residues .

Structure-Activity Relationship (SAR)

- Electron-Donating Groups : Hydroxyl and methoxy substituents (e.g., in compound 5 ) improve solubility and hydrogen-bonding capacity, critical for urease inhibition .

- Bulky Substituents : The tert-butyl group in compound 14 enhances steric hindrance and hydrophobic interactions, favoring enzyme inhibition .

- Hybrid Scaffolds : Combining benzohydrazides with oxadiazole () or benzimidazole () moieties amplifies anticancer activity through multi-target mechanisms .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-propylcyclohexyl)benzohydrazide?

Answer:

The synthesis typically involves a two-step process:

Condensation Reaction : React 4-(4-propylcyclohexyl)benzoic acid with hydrazine hydrate under reflux in ethanol or methanol. This forms the benzohydrazide core structure via nucleophilic acyl substitution .

Purification : Recrystallization from ethanol (95%) or methanol is commonly used to isolate high-purity crystals, as demonstrated in analogous hydrazide syntheses (e.g., 4-(dimethylamino)benzohydrazide) .

Key Parameters :

- Solvent: Ethanol/methanol (polar protic solvents enhance reactivity).

- Temperature: Reflux (~78°C for ethanol).

- Reaction Time: 6–12 hours, monitored by TLC .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with CuKα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion .

- Space Group : Likely monoclinic (e.g., C2/c for similar hydrazides), with unit cell parameters a ≈24.7 Å, b ≈6.3 Å, c ≈13.2 Å, β ≈118° .

- Refinement : SHELXL-2018/3 refines atomic coordinates, with H-atoms treated via mixed independent/constrained refinement .

Output : Bond lengths (e.g., C=O: 1.23 Å), angles (e.g., N-N-C: 120°), and hydrogen-bonding geometry .

Advanced: How can contradictions in crystallographic data (e.g., disordered atoms) be resolved during refinement?

Answer:

Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms (e.g., propyl groups) into multiple positions with occupancy refinement .

DFT Validation : Compare experimental bond lengths/angles with B3LYP/6-31G(d,p)-optimized geometries to identify outliers .

Hydrogen Bonding Analysis : Validate H-atom positions using residual electron density maps and Uiso(H) constraints (1.2–1.5× carrier atom Ueq) .

Example : In 4-(dimethylamino)benzohydrazide, N–H⋯O/N hydrogen bonds were validated against DFT-calculated electrostatic potentials .

Advanced: What computational methods predict intermolecular interactions in this compound?

Answer:

- DFT Calculations : B3LYP/6-31G(d,p) estimates electrostatic and dispersion contributions to lattice energy (e.g., ~215 kJ/mol for analogous hydrazides) .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H⋯H: 50%, H⋯O/N: 30%) using CrystalExplorer .

- Energy Frameworks : Visualize dominant interaction networks (e.g., [001]-directed hydrogen-bonded chains) .

Basic: What spectroscopic methods characterize this compound?

Answer:

- IR Spectroscopy : Confirm N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–N (1250–1350 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), NH (δ 9.5–10.5 ppm), propyl CH₂ (δ 1.2–1.6 ppm) .

- ¹³C NMR : Carbonyl C=O (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Answer:

- Solvent Screening : Test DMF, THF, or acetonitrile for solubility; ethanol yields >80% in analogous syntheses .

- Catalyst Optimization : Add 4-dimethylaminopyridine (DMAP) to accelerate hydrazine nucleophilicity .

- Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 12 hours conventional) with 80°C/150 W .

Basic: What key structural features are derived from X-ray crystallography?

Answer:

- Planarity : Non-hydrogen atoms deviate <0.1 Å from the mean molecular plane (similar to 4-(dimethylamino)benzohydrazide) .

- Hydrogen Bonding : R²²(6) and R²²(10) motifs form infinite chains (e.g., N–H⋯N/O) .

- Packing : Dominated by H⋯H contacts (e.g., H8C⋯H9B: 2.1 Å vs. van der Waals sum 2.4 Å) .

Advanced: How are hydrogen-bonding networks analyzed in crystal structures?

Answer:

Graph-Set Analysis : Identify motifs (e.g., R²²(10) chains) using Mercury or PLATON .

Topology Maps : Plot interaction distances/directions (e.g., N3–H3B⋯O1 = 2.8 Å, 172°) .

Energy Decomposition : Separate electrostatic (60%) and dispersion (40%) contributions via DFT .

Basic: What are common impurities, and how is purification achieved?

Answer:

- Impurities : Unreacted benzoic acid (remove via NaHCO₃ wash) or hydrazine byproducts .

- Purification :

- Recrystallization: Ethanol/water (9:1) yields >95% purity .

- Column Chromatography: Silica gel, eluent = ethyl acetate/hexane (1:3) .

Advanced: How is bioactivity predicted using structural analogs of benzohydrazides?

Answer:

- QSAR Modeling : Correlate substituent effects (e.g., propylcyclohexyl hydrophobicity) with bioactivity .

- Enzyme Docking : Autodock Vina screens against targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- In Vitro Assays : Test MIC values against bacterial strains (e.g., S. aureus: ≤0.49 µM for trifluoromethyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.